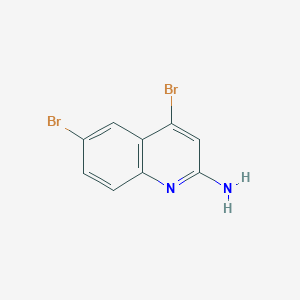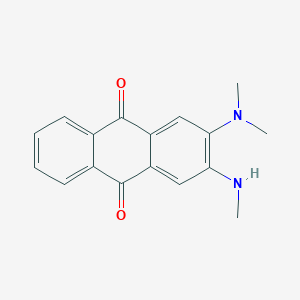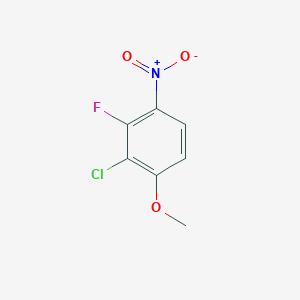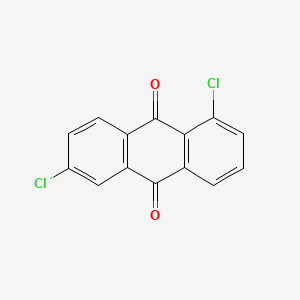
Boc-D-Sec(Mob)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Sec(Mob)-OH: is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions. The presence of the D-Sec(Mob) moiety indicates that it is a derivative of the amino acid serine, with specific modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Sec(Mob)-OH typically involves the protection of the amino group of D-serine with a Boc group. The hydroxyl group of serine is then modified with a Mob (methoxybenzyl) group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-D-Sec(Mob)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the Boc protecting group, leading to its removal.
Substitution: The Mob group can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions to remove or replace the Mob group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected serine derivatives.
Substitution: Functionalized serine derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-Sec(Mob)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS).
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides for biochemical assays.
Medicine: The compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of Boc-D-Sec(Mob)-OH is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds. The Boc group protects the amino group during synthesis, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Boc-L-Ser(OBzl)-OH: A similar compound with a benzyl protecting group instead of Mob.
Boc-D-Ser(OBzl)-OH: The D-enantiomer with a benzyl protecting group.
Boc-L-Sec(Mob)-OH: The L-enantiomer with the same protecting groups.
Uniqueness: Boc-D-Sec(Mob)-OH is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and Mob protecting groups. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis.
Eigenschaften
Molekularformel |
C16H23NO5Se |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
(2S)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
PGIJGHSKCAGAKC-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)

![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)



![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)



